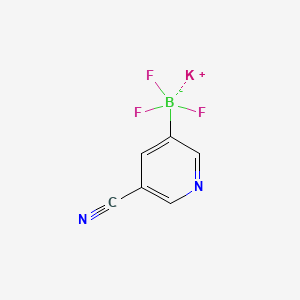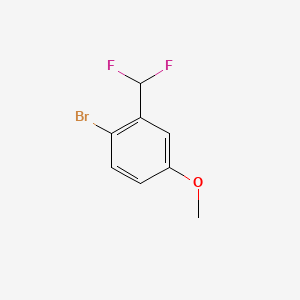
1-Bromo-2-(difluoromethyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(difluoromethyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene typically involves the bromination of 2-(difluoromethyl)-4-methoxybenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Bromo-2-(difluoromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or alkyl groups.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(difluoromethyl)-4-methoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or alkyl halides and aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction process.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(difluoromethyl)-4-methoxyphenol, 2-(difluoromethyl)-4-methoxybenzonitrile, or 2-(difluoromethyl)-4-methoxyaniline.
Electrophilic Aromatic Substitution: Products such as 1-bromo-2-(difluoromethyl)-4-methoxy-5-nitrobenzene or 1-bromo-2-(difluoromethyl)-4-methoxybenzenesulfonic acid.
Reduction: 2-(difluoromethyl)-4-methoxybenzene.
科学的研究の応用
1-Bromo-2-(difluoromethyl)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene involves its interaction with various molecular targets. The presence of the bromine atom and the difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-2-(difluoromethyl)-4-methylbenzene
Uniqueness
1-Bromo-2-(difluoromethyl)-4-methoxybenzene is unique due to the presence of both the difluoromethyl group and the methoxy group on the benzene ring. This combination of substituents can result in distinct chemical properties and reactivity compared to similar compounds. The methoxy group can enhance the compound’s solubility and influence its electronic characteristics, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSFDVRQELWSHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673321 |
Source


|
| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-81-3 |
Source


|
| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
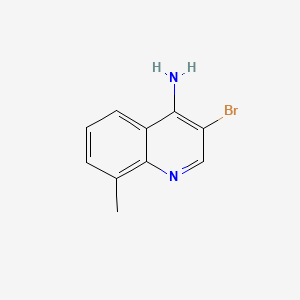
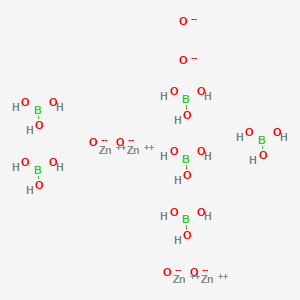
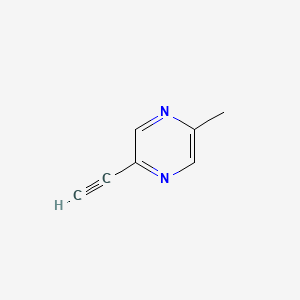
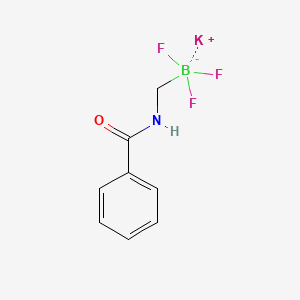
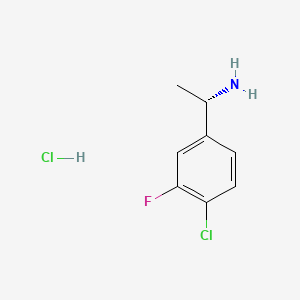
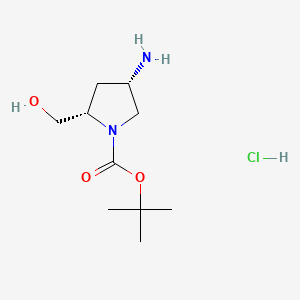
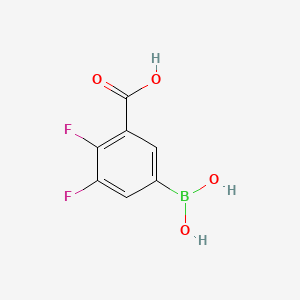
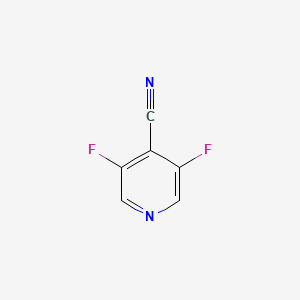
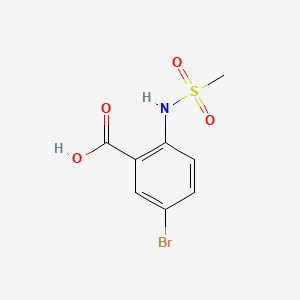
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
![2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)
![5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577494.png)
